

Gabazine (SR-95531): An In-depth Technical Guide for Neuroscience Research

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Gabazine (SR-95531), a potent and selective competitive antagonist of the γ-aminobutyric acid type A (GABAa) receptor. Its utility as a tool in neuroscience research is detailed through its mechanism of action, chemical properties, and applications in studying inhibitory neurotransmission, synaptic plasticity, and seizure modeling.

Core Concepts and Mechanism of Action

Gabazine, also known by its systematic name 6-Imino-3-(4-methoxyphenyl)-1(6H)-pyridazinebutanoic acid hydrobromide, is a powerful antagonist of the GABAa receptor. Unlike non-competitive antagonists that may bind to other sites on the receptor complex, Gabazine acts as a competitive antagonist, directly competing with the endogenous ligand GABA at its binding site.[1][2][3] This competitive inhibition prevents the conformational change necessary for the opening of the chloride ion channel, thereby blocking the influx of chloride ions that leads to hyperpolarization of the postsynaptic membrane.[3] The net effect is a reduction in GABA-mediated synaptic inhibition.[3]

Gabazine is noted for its higher potency compared to another commonly used GABAa antagonist, bicuculline. It has been shown to be a selective antagonist of GABAa receptors, with little to no effect on pentobarbitone or etomidate-induced currents, even at high concentrations. However, it has been reported to also block glycine receptors, albeit with a much lower affinity.



Quantitative Data

The following tables summarize key quantitative data for Gabazine, providing a reference for its potency and effective concentrations in various experimental paradigms.

Table 1: Binding Affinity and Potency of Gabazine

Parameter	Value	Species/Tissue	Notes	Reference(s)
IC50	~0.2 μM	Rat Brain	For GABA receptor binding.	
IC50	440 nM	-	For GABAa receptor.	
Ki	150 nM	Rat Brain Membranes	Displacement of [³ H]-GABA.	
Ki	74-150 nM	-	Antagonist of GABAa receptors.	_
Ke	190 μΜ	-	For glycine receptors (low affinity).	

Table 2: Effective Concentrations in Experimental Models



Application	Concentration Range	Model System	Observed Effect	Reference(s)
In vitro Electrophysiolog y	1 - 200 μΜ	Mouse Prelimbic Cortex Slices	Blockade of spontaneous and evoked IPSCs.	
In vitro Seizure Model	2.5 - 25 μΜ	Microtransplante d Human Epileptic Receptors	Abolished GABAa-current rundown.	
Synaptic Plasticity Studies	Transient Exposure	Rat Hippocampal Cultures	Induced synchronous bursting activity and neuronal plasticity.	
In vivo Microiontophores is	-	Mongolian Gerbil Auditory Cortex	Increased spontaneous and stimulus-evoked activity.	

Signaling Pathway

The primary signaling pathway affected by Gabazine is the GABAergic inhibitory synapse. By blocking the GABAa receptor, Gabazine disinhibits the postsynaptic neuron, leading to an increase in its excitability.

GABAergic synapse showing competitive antagonism by Gabazine.

Experimental Protocols Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol describes the methodology for recording inhibitory postsynaptic currents (IPSCs) and the effect of Gabazine in acute brain slices.

1. Slice Preparation:



- Anesthetize a rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines.
- Perfuse transcardially with ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
- Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
- Cut 300-400 µm thick coronal or sagittal slices of the desired brain region using a vibratome.
- Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
- 2. Recording Setup:
- Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
- Visualize neurons using differential interference contrast (DIC) optics.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 M Ω .
- Fill the pipette with an internal solution appropriate for recording IPSCs, for example (in mM): 130 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 Na₂-ATP, and 0.3 Na-GTP, adjusted to pH 7.3 with CsOH.
- 3. Recording Procedure:
- Approach a neuron and establish a giga-ohm seal (>1 G Ω).
- Rupture the membrane to achieve whole-cell configuration.
- Clamp the neuron at a holding potential of -70 mV to record spontaneous IPSCs (sIPSCs).
- To evoke IPSCs (eIPSCs), place a stimulating electrode near the recorded neuron and deliver brief current pulses.



- Record a stable baseline of sIPSCs or eIPSCs for 5-10 minutes.
- Bath-apply Gabazine at the desired concentration (e.g., 10 μM) and record for another 10-15 minutes to observe the blockade of IPSCs.
- Perform a washout by perfusing with normal aCSF to observe any recovery.

In Vitro Seizure Model

This protocol details the induction of seizure-like activity in brain slices using Gabazine.

- 1. Slice Preparation:
- Prepare acute brain slices as described in the whole-cell patch-clamp recording protocol (Section 4.1). Hippocampal or cortical slices are commonly used.
- 2. Field Potential Recording:
- Place a slice in an interface or submerged recording chamber continuously perfused with oxygenated aCSF.
- Position a glass microelectrode filled with aCSF into the desired brain region (e.g., CA1 stratum pyramidale of the hippocampus) to record extracellular field potentials.
- Record baseline spontaneous activity for at least 10 minutes.
- 3. Induction of Seizure-Like Events (SLEs):
- Induce epileptiform activity by bath-applying Gabazine (e.g., 5-10 μM) in the aCSF.
- Alternatively, some protocols use a combination of Gabazine with other pro-convulsant agents like 4-aminopyridine (4-AP) or high extracellular potassium to lower the threshold for seizure induction.
- Record the electrographic activity for the duration of the experiment. Seizure-like events are characterized by recurrent, high-frequency, and high-amplitude discharges.
- 4. Data Analysis:



- Analyze the recorded field potentials for the frequency, duration, and amplitude of the epileptiform discharges.
- Compare the activity before and after the application of Gabazine.

Behavioral Assessment of Anxiety: Elevated Plus Maze

This protocol outlines a standard procedure to assess anxiety-like behavior in rodents following the administration of Gabazine.

- 1. Apparatus:
- The elevated plus maze (EPM) consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.
- 2. Animal Preparation and Drug Administration:
- House the animals (mice or rats) under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- Handle the animals for several days prior to testing to reduce stress.
- On the day of the test, administer Gabazine via the desired route (e.g., intraperitoneal
 injection, intracerebroventricular microinjection). Doses should be determined from pilot
 studies, but a starting point for systemic administration in rodents could be in the range of
 0.5-5 mg/kg. A control group should receive a vehicle injection.
- Allow for an appropriate pre-treatment time (e.g., 15-30 minutes) for the drug to take effect.
- 3. Testing Procedure:
- Place the animal in the center of the EPM, facing one of the open arms.
- Allow the animal to explore the maze for a set period, typically 5 minutes.
- Record the session using a video camera positioned above the maze.
- 4. Data Analysis:

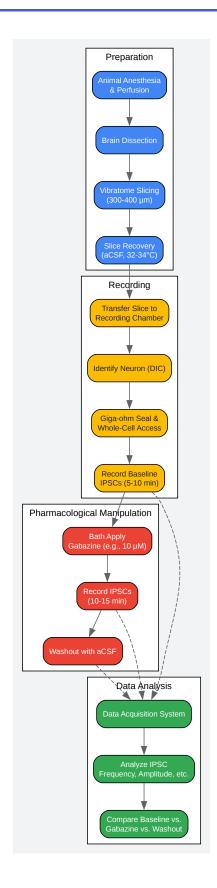


- Score the video recordings for the following parameters:
 - Time spent in the open arms.
 - Time spent in the closed arms.
 - Number of entries into the open arms.
 - Number of entries into the closed arms.
 - Total distance traveled (to control for general locomotor activity).
- An anxiogenic effect of Gabazine would be indicated by a decrease in the time spent and the number of entries into the open arms compared to the control group.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effect of Gabazine on neuronal activity using whole-cell patch-clamp electrophysiology.





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Workflow for whole-cell patch-clamp recording with Gabazine.



Conclusion

Gabazine (SR-95531) remains an indispensable tool in neuroscience research. Its potent, selective, and competitive antagonism of the GABAa receptor allows for the precise dissection of GABAergic circuits and their role in a myriad of physiological and pathological processes. The data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize Gabazine in their experimental endeavors, ultimately contributing to a deeper understanding of the complexities of the central nervous system.

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